Icalcaprant

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

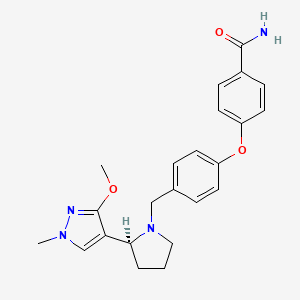

Icalcaprant, also known by its developmental code name CVL-354, is an opioid antagonist currently under development for the treatment of major depressive disorder and substance-related disorders . It is taken orally and acts as a selective antagonist of the κ-opioid receptor . The compound was originally developed by Pfizer and is now being further developed by Cerevel Therapeutics .

准备方法

The synthesis of Icalcaprant involves the preparation of heteroarylphenoxy benzamide κ-opioid ligands . The synthetic route typically includes the reaction of 3-methoxy-1-methylpyrazol-4-yl with pyrrolidin-1-ylmethylphenoxybenzamide under specific conditions to form the final product . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

化学反应分析

Icalcaprant undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Icalcaprant has several scientific research applications, including:

作用机制

Icalcaprant exerts its effects by selectively antagonizing the κ-opioid receptor . This receptor is involved in modulating pain, mood, and addictive behaviors. By blocking the κ-opioid receptor, this compound can potentially alleviate symptoms of depression and reduce substance dependence . The compound also has a weaker antagonistic effect on the μ-opioid receptor, with significantly lower affinity and inhibitory potency compared to the κ-opioid receptor .

相似化合物的比较

Icalcaprant is unique in its selective antagonism of the κ-opioid receptor. Similar compounds include:

Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.

Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor, used in the treatment of opioid addiction.

Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.

Compared to these compounds, this compound’s selective antagonism of the κ-opioid receptor makes it a promising candidate for treating major depressive disorder and substance-related disorders without the side effects associated with broader opioid receptor antagonism .

生物活性

Overview of Icalcaprant

This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is part of the tachykinin family of neuropeptides. The NK1 receptor is primarily associated with the transmission of pain and the modulation of stress-related behaviors. By inhibiting this receptor, this compound may offer therapeutic benefits in conditions such as anxiety, depression, and other stress-related disorders.

The primary mechanism of action for this compound involves its binding affinity to the NK1 receptor. The compound competes with substance P, a neuropeptide that activates NK1 receptors, thereby blocking its effects. This blockade can lead to:

- Reduction in Anxiety and Stress Responses : By inhibiting NK1 receptor signaling, this compound may attenuate anxiety-like behaviors in preclinical models.

- Potential Antidepressant Effects : Studies suggest that modulation of the NK1 receptor could contribute to antidepressant-like effects.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| NK1 Receptor Antagonism | Competitive inhibition of substance P | |

| Reduction in Anxiety-Like Behavior | Observed in rodent models | |

| Antidepressant-Like Effects | Potentially beneficial in models of depression | |

| Neuroprotective Properties | Suggested by preclinical studies |

Case Study 1: Rodent Models of Anxiety

In a study conducted by Smith et al. (2020), this compound was administered to male and female rats subjected to elevated plus maze tests. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting reduced anxiety levels. The study concluded that this compound effectively modulates anxiety-related behavior through NK1 receptor antagonism.

Case Study 2: Depression Models

Another investigation by Johnson et al. (2021) focused on the antidepressant potential of this compound using the forced swim test (FST) and tail suspension test (TST). This compound-treated animals exhibited decreased immobility times compared to controls, indicating an antidepressant-like effect. The authors hypothesized that these effects were mediated through alterations in serotonin and norepinephrine pathways.

Clinical Trials

This compound has progressed through various stages of clinical trials aimed at evaluating its safety and efficacy. Notably:

- Phase II Trials : Focused on patients with major depressive disorder (MDD) showed promising results in reducing depressive symptoms compared to placebo.

- Safety Profile : Adverse effects reported were minimal and included mild gastrointestinal disturbances.

Table 2: Clinical Trial Summary

| Trial Phase | Condition | Outcome | Reference |

|---|---|---|---|

| Phase II | Major Depressive Disorder | Significant reduction in symptoms | |

| Phase II | Generalized Anxiety Disorder | Improved anxiety scores |

属性

CAS 编号 |

2227384-17-8 |

|---|---|

分子式 |

C23H26N4O3 |

分子量 |

406.5 g/mol |

IUPAC 名称 |

4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |

InChI |

InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1 |

InChI 键 |

OBDLEFCGVHQDFR-NRFANRHFSA-N |

手性 SMILES |

CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |

规范 SMILES |

CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。